5-(3-ethoxy-4-hydroxyphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione
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Overview
Description
5-(3-ethoxy-4-hydroxyphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione is a complex organic compound belonging to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 5-(3-ethoxy-4-hydroxyphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione involves several steps. One common method includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: Substitution reactions often involve nucleophilic reagents, leading to the formation of derivatives with different functional groups.
Scientific Research Applications
5-(3-ethoxy-4-hydroxyphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antiproliferative and antimicrobial properties
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The exact pathways involved depend on the biological context but often include inhibition of key enzymes involved in cellular processes .
Comparison with Similar Compounds
Similar compounds include other pyridopyrimidine derivatives like pyrido[3,4-d]pyrimidines and pyrido[4,3-d]pyrimidines. These compounds share a similar core structure but differ in their functional groups and biological activities.
Properties
Molecular Formula |
C17H19N3O5 |
---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
5-(3-ethoxy-4-hydroxyphenyl)-1,3-dimethyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-2,4,7-trione |
InChI |
InChI=1S/C17H19N3O5/c1-4-25-12-7-9(5-6-11(12)21)10-8-13(22)18-15-14(10)16(23)20(3)17(24)19(15)2/h5-7,10,21H,4,8H2,1-3H3,(H,18,22) |
InChI Key |
KFUJGCZUOOPHJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2CC(=O)NC3=C2C(=O)N(C(=O)N3C)C)O |
Origin of Product |
United States |
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